molecular formula C9H16N2 B1414691 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine CAS No. 919836-45-6

1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine

Cat. No. B1414691
CAS RN: 919836-45-6
M. Wt: 152.24 g/mol
InChI Key: HUOBAQJEADYYMG-UHFFFAOYSA-N
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Description

“1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine” is a chemical compound with the CAS Number: 919836-45-6 . Its IUPAC name is N-(1-methyl-4-piperidinyl)-N-(2-propynyl)amine . It is used as a reactant in the preparation of dianilinopyrimidines as IKK inhibitors for treating inflammation, diabetes, and neoplasm .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI Code: 1S/C9H16N2/c1-3-6-10-9-4-7-11(2)8-5-9/h1,9-10H,4-8H2,2H3 . This indicates that the compound has a molecular weight of 152.24 .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 152.24 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Dual Inhibitor for Cholinesterase and Monoamine Oxidase

1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine has been identified as a dual inhibitor for cholinesterase and monoamine oxidase. This discovery is significant for its potential applications in treating neurodegenerative diseases like Alzheimer's (Bautista-Aguilera et al., 2014).

Chemical Reactions and Synthesis

The compound has been involved in reactions with propargylic alcohols and secondary amines, leading to the formation of diamines containing the tetrahydrofuran ring. This has implications for the development of new synthetic methods and materials (Kocięcka et al., 2018).

Piperidine Derivatives as Antimicrobial Agents

Derivatives of piperidine, including this compound, have shown significant antimicrobial activities, providing a basis for developing new antimicrobial agents (Vinaya et al., 2009).

Novel Piperidine Analogues for Antihypoxic and Anticonvulsive Activity

New analogues of this compound have been synthesized and tested for their antihypoxic and anticonvulsive activities, indicating potential therapeutic applications in these areas (Domány et al., 1994).

Piperidine in Oxidation Reactions

The compound has been involved in studies related to oxidation reactions of azines, contributing to the understanding of organic reaction mechanisms and synthesis (Soldatenkov et al., 1997).

Safety and Hazards

The safety information for “1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine” includes the following hazard statements: H302, H314, H335 . This indicates that the compound may be harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

1-methyl-N-prop-2-ynylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c1-3-6-10-9-4-7-11(2)8-5-9/h1,9-10H,4-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOBAQJEADYYMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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